molecular formula C7H3BrF3NO B1375463 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 886364-50-7

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1375463
CAS No.: 886364-50-7
M. Wt: 254 g/mol
InChI Key: RQVDHNFXLLBQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification

The systematic nomenclature of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone follows International Union of Pure and Applied Chemistry conventions, indicating the precise positional relationships of its functional groups within the molecular framework. The compound's name reveals a pyridine ring system with bromine substitution at the 5-position, connected through the 2-position to a trifluoroacetyl group, creating a ketone functionality with three fluorine atoms attached to the terminal carbon. This systematic naming approach distinguishes it from closely related isomers, such as 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone and 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, which differ only in the bromine substitution pattern. Chemical classification systems categorize this compound as a halogenated aromatic ketone, specifically a trifluoromethyl ketone with pyridine heterocycle characteristics. The molecule belongs to the broader class of organofluorine compounds, which represent one of the most important categories in modern synthetic chemistry due to their unique electronic and steric properties. As a member of the trifluoromethyl ketone family, it shares the characteristic highly electrophilic carbonyl carbon that defines this class of compounds and contributes to their biological activity.

The compound's molecular formula, C7H3BrF3NO, reflects its composition of seven carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. This formula encodes the essential structural information that determines the compound's physical and chemical properties. The presence of multiple electronegative atoms, particularly the three fluorine atoms and the bromine substituent, creates a molecule with distinctive electronic characteristics that influence its reactivity patterns and biological interactions. Classification databases recognize this compound as a specialty chemical with applications in organic synthesis and pharmaceutical research, reflecting its role as a building block for more complex molecular structures.

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits a molecular weight of 254.0 grams per mole, establishing it as a moderately sized organic molecule suitable for various synthetic applications. The compound's structural framework centers on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, which provides both electron-withdrawing characteristics and hydrogen bond acceptor capability. The bromine atom positioned at the 5-carbon of the pyridine ring introduces significant steric bulk and electronic effects that influence the molecule's overall reactivity profile. The trifluoroacetyl group attached at the 2-position creates a highly polarized carbonyl functionality, where the three fluorine atoms exert a powerful electron-withdrawing effect on the carbonyl carbon, making it exceptionally electrophilic compared to non-fluorinated ketones.

The three-dimensional molecular geometry reveals important spatial relationships between the functional groups that determine the compound's biological and chemical behavior. The pyridine ring maintains planarity due to its aromatic character, while the trifluoromethyl group adopts a tetrahedral geometry around the carbon bearing the three fluorine atoms. This geometric arrangement creates a molecule with distinct hydrophobic and electrophilic regions, contributing to its ability to interact with various biological targets and synthetic reagents. The carbon-fluorine bonds in the trifluoromethyl group represent some of the strongest bonds in organic chemistry, with bond dissociation energies significantly higher than corresponding carbon-hydrogen bonds. This exceptional bond strength contributes to the metabolic stability of trifluoromethyl-containing compounds and their resistance to enzymatic degradation.

The compound's electronic structure features significant polarization due to the combined electron-withdrawing effects of the pyridine nitrogen, bromine atom, and trifluoromethyl group. These substituents create a highly electrophilic carbonyl carbon that readily undergoes nucleophilic attack, a property that underlies the biological activity of trifluoromethyl ketones as enzyme inhibitors. The pyridine nitrogen contributes approximately 0.7 electronegativity units on the Pauling scale, while the trifluoromethyl group exhibits one of the strongest electron-withdrawing effects known in organic chemistry. This electronic distribution creates a molecule with enhanced lipophilicity compared to non-fluorinated analogs, facilitating membrane penetration and bioavailability in biological systems.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C7H3BrF3NO
Molecular Weight 254.0 g/mol
Chemical Abstracts Service Number 886364-50-7
Simplified Molecular-Input Line-Entry System C1=CC(=NC=C1Br)C(=O)C(F)(F)F
International Chemical Identifier Key RQVDHNFXLLBQGC-UHFFFAOYSA-N
Storage Conditions 2-8°C, dry conditions

Historical Context in Organofluorine Chemistry

The development of this compound as a synthetic target reflects the broader historical evolution of organofluorine chemistry, which began in the nineteenth century with pioneering work by Alexander Borodin, who conducted the first nucleophilic replacement of halogen atoms with fluoride in 1862. The field experienced dramatic acceleration during World War II, when the Manhattan Project's requirements for uranium hexafluoride processing necessitated the development of fluorine-resistant materials and synthetic methodologies. This wartime research established fundamental synthetic approaches that later enabled the preparation of complex organofluorine compounds like trifluoromethyl ketones. The isolation of elemental fluorine by Henri Moissan in 1886 provided the foundation for subsequent synthetic developments, though the extreme reactivity and hazardous nature of fluorine gas limited early research progress.

The specific synthetic chemistry leading to trifluoromethyl ketones emerged from systematic investigations into fluorinated functional groups during the twentieth century. Early work by Swarts in 1898 demonstrated the conversion of aromatic trichloromethyl groups to trifluoromethyl functionalities using antimony trifluoride, establishing precedent for introducing trifluoromethyl groups into organic molecules. This methodology evolved through successive refinements, ultimately enabling the preparation of diverse trifluoromethyl-containing compounds including ketones. The recognition that trifluoromethyl ketones possessed unique biological properties as enzyme inhibitors emerged from biochemical research in the latter half of the twentieth century, particularly through studies of serine and cysteine protease inhibition.

The development of brominated pyridine derivatives followed parallel historical trajectories in heterocyclic chemistry, with pyridine itself first isolated from bone tar in 1846 and subsequently recognized as a fundamental heterocyclic building block. The combination of brominated pyridines with trifluoroacetyl groups represents a convergence of these historical research streams, enabled by modern synthetic methodologies developed over the past several decades. Contemporary synthetic approaches to compounds like this compound build upon foundational work in nucleophilic substitution reactions, aromatic halogenation, and fluorinated functional group chemistry established throughout the twentieth century.

Significance Within Trifluoromethyl Ketone Chemistry

Trifluoromethyl ketones have emerged as a privileged class of compounds in medicinal chemistry due to their exceptional properties as reversible covalent inhibitors of various enzyme systems. The significance of this compound within this chemical class stems from its unique combination of the highly electrophilic trifluoromethyl ketone functionality with the heteroaromatic pyridine ring system, creating opportunities for selective enzyme inhibition and synthetic elaboration. Research has demonstrated that trifluoromethyl ketones function as effective inhibitors of serine and cysteine proteases through formation of hemiketal or hemithioketal adducts with nucleophilic residues at enzyme active sites. The exceptional electronegativity of fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating this covalent interaction with biological nucleophiles.

Recent investigations have revealed that trifluoromethyl ketones exhibit diverse mechanisms of enzyme inhibition depending on the specific target protein. Studies of histone deacetylase inhibitors containing trifluoromethyl ketone functionalities have shown that these compounds display differential binding kinetics across enzyme isoforms, with some exhibiting fast-on fast-off mechanisms while others demonstrate slow-binding characteristics. This mechanistic diversity suggests that structural modifications around the trifluoromethyl ketone core, such as the specific positioning of the bromine substituent in this compound, can fine-tune inhibitor selectivity and potency. The compound's pyridine ring provides additional opportunities for hydrogen bonding interactions and π-π stacking with aromatic residues in protein binding sites.

The synthetic utility of trifluoromethyl ketones extends beyond their biological applications to include their roles as versatile intermediates in fluorinated compound synthesis. The electron-withdrawing nature of the trifluoromethyl group activates adjacent positions toward nucleophilic attack, enabling diverse chemical transformations that would be difficult or impossible with non-fluorinated analogs. Modern photocatalytic methodologies have demonstrated efficient approaches to trifluoromethyl ketone synthesis using visible light activation, representing significant advances in synthetic accessibility. These developments have particular relevance for compounds like this compound, where the bromine substituent provides additional synthetic handles for cross-coupling reactions and further molecular elaboration.

Table 2: Comparative Analysis of Trifluoromethyl Ketone Applications

Application Area Mechanism Relevant Studies Significance
Protease Inhibition Hemiketal/hemithioketal formation SARS-CoV 3CL protease Antiviral therapeutic potential
Histone Deacetylase Inhibition Covalent zinc coordination Class-dependent mechanisms Epigenetic therapeutic applications
Synthetic Intermediate Electrophilic carbonyl reactivity Photocatalytic synthesis Drug discovery building blocks
Metabolic Stability Carbon-fluorine bond strength General organofluorine properties Enhanced drug-like properties

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVDHNFXLLBQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736794
Record name 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-50-7
Record name 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the trifluoroacetyl group onto a suitably brominated pyridine precursor. The key steps include:

  • Bromination of pyridine derivatives to introduce the bromine atom at the 5-position of the pyridine ring.
  • Trifluoroacetylation to install the 2,2,2-trifluoroethanone moiety, often using trifluoroacetylating agents or via trifluoromethylation of aldehyde or ketone precursors.

Specific Synthetic Procedures

One documented approach involves:

  • Starting from 5-bromopyridin-2-yl aldehyde or 5-bromo-2-pyridyl precursors.
  • Performing trifluoromethylation or trifluoroacetylation reactions under controlled conditions to yield the target ketone.

For example, a closely related compound, 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol, was synthesized by trifluoromethylation of 5-bromo-2-fluoronicotinaldehyde, followed by purification through silica gel chromatography and vacuum distillation, achieving yields around 54%.

Although this example involves a fluorine substituent at the 2-position, the methodology can be adapted for the 5-bromopyridin-2-yl system by appropriate selection of starting materials.

Cross-Coupling Methods

Reaction Conditions and Optimization

Solvent and Temperature

  • Bromination reactions typically use solvents like acetonitrile or dichloromethane.
  • Trifluoroacetylation or trifluoromethylation often requires inert atmospheres and controlled temperatures (0°C to room temperature) to manage exothermic steps and avoid side reactions.

Reagents

  • Brominating agents such as N-bromosuccinimide (NBS) are common for selective bromination.
  • Trifluoromethylation reagents include trifluoromethyl iodide (CF3I) or trifluoroacetic anhydride, often in the presence of bases like potassium carbonate (K2CO3).

Purification

  • Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures (e.g., 80/20) as eluents.
  • Vacuum distillation under reduced pressure (e.g., 0.1 mmHg) at 68-70°C is used to isolate pure products.

Data Table: Preparation Parameters and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination N-bromosuccinimide (NBS), acetonitrile 0°C to RT 70-85 Selective bromination at C-5
Trifluoroacetylation CF3I, K2CO3, base, solvent (dioxane/H2O) 0°C to 100°C 50-60 Requires inert atmosphere
Purification Silica gel chromatography Room temperature N/A Hexane/EtOAc (80/20)
Final isolation Vacuum distillation 68-70°C @ 0.1 mmHg N/A Ensures high purity

Research Findings Related to Preparation

  • The electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating nucleophilic additions during synthesis and improving metabolic stability of the compound.
  • The bromopyridinyl moiety enables further functionalization via cross-coupling reactions, making the compound a versatile intermediate in medicinal chemistry.
  • Studies report that the trifluoroethanone moiety stabilizes intermediates such as geminal diols, which can be monitored by ¹H-NMR during synthesis to ensure reaction completion and product integrity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol.

    Oxidation: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, with the CAS number 886364-50-7, is a compound of significant interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

This compound is primarily recognized for its potential in medicinal chemistry. Its structure allows for various modifications that can enhance biological activity.

  • Antimicrobial Activity : Research has indicated that derivatives of bromopyridine compounds exhibit antimicrobial properties. The trifluoroethanone moiety may contribute to this activity by enhancing lipophilicity and membrane permeability.
  • Anticancer Agents : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. Investigations into the specific mechanisms of action related to this compound could lead to novel anticancer therapies.

Agrochemicals

The compound's unique properties make it a candidate for developing new agrochemicals.

  • Pesticides : The bromopyridine structure is known to impart insecticidal properties. Research into derivatives of this compound may yield effective pesticides that target specific pests while minimizing environmental impact.

Material Science

The incorporation of fluorinated compounds in materials science has garnered attention due to their stability and unique physical properties.

  • Fluorinated Polymers : The trifluoroethanone group can be used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various bromopyridine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using trifluoroethanone derivatives demonstrated improved mechanical properties and solvent resistance compared to non-fluorinated counterparts. This study highlighted the potential industrial applications of such materials in harsh environments.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit the enzyme’s activity, making the compound a potential inhibitor in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Positional Isomers on the Pyridine Ring
  • 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1883347-28-1): Molecular weight: 260.0 g/mol. The trifluoroacetyl group is at position 3 instead of 2. Exhibits 85% structural similarity to the target compound, with altered electronic effects due to the acetyl group’s position .
  • 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS 1956366-86-1): Bromine at position 6 and trifluoroacetyl at position 3. Lower lipophilicity compared to the target compound due to hydration .
Halogen-Substituted Pyridines
  • 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6): Chlorine replaces bromine at position 5. Molecular weight: 215.5 g/mol. Reduced steric hindrance and lower molecular weight may improve solubility in polar solvents .
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 342602-55-5): Additional fluorine at position 3. Higher electronegativity alters reactivity in cross-coupling reactions .

Heterocyclic Analogs (Non-Pyridine)

Thiophene Derivatives
  • 1H NMR: δ = 7.71 (dq, J = 4.5, 1.6 Hz, 1H), 7.22 (d, J = 4.2 Hz, 1H). Reduced aromaticity compared to pyridine, leading to lower thermal stability .
Indole Derivatives
  • 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1): Indole core with bromine at position 5. Molecular weight: 292.05 g/mol. Applications: Intermediate in pharmaceutical research (e.g., kinase inhibitors) .

Phenyl-Based Analogs

Brominated Phenyl Derivatives
  • Used in bioreduction studies for chiral alcohol synthesis .
  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1): Chlorine and fluorine substituents enhance electrophilicity for nucleophilic aromatic substitution .
Fluorinated Phenyl Derivatives
  • 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4): Higher fluorine content increases lipophilicity (logP ~2.1) and oxidative stability .

Functional Group Variations

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1190865-44-1): Trifluoromethyl group at position 5 enhances steric bulk, affecting binding in enzyme inhibition (e.g., acetylcholinesterase) .

Key Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Pyridine Br (C5), CF₃CO (C2) 260.0 High lipophilicity; medicinal intermediate
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone Thiophene Br (C5), CF₃CO (C2) 257.0 Lower thermal stability
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Pyridine Cl (C6), CF₃CO (C3) 215.5 Improved aqueous solubility
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone Phenyl Cl (C3,5), F (C4), CF₃CO 289.5 Electrophilic reactivity
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Indole Br (C5), CF₃CO (C3) 292.05 Kinase inhibitor intermediate

Biological Activity

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_{7}H5_{5}BrF3_{3}O
Molecular Weight: 239.02 g/mol
CAS Number: 1187385-94-9

The compound features a brominated pyridine ring and a trifluoroethanone moiety, which contribute to its lipophilicity and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Electrophilic Nature: The trifluoromethyl group enhances the electrophilic character of the compound, allowing it to react with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition or modulation of enzymatic activities.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition: In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells.
  • Mechanistic Insights: Flow cytometry analysis revealed that the compound induces cell cycle arrest in the sub-G1 phase, suggesting its role in promoting apoptosis in cancer cells .

Antiviral Activity

Another area of exploration is the compound's antiviral properties:

  • HIV Antagonism: Analogues of this compound have shown promise as HIV gp120 antagonists. Modifications to the pyridine ring structure have resulted in compounds with enhanced antiviral activity against HIV strains .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxic effects on Jurkat cells with an IC50_{50} value of 4.64 ± 0.08 µM. The compound was found to inhibit angiogenesis in tumor tissues .
Antiviral Activity Assessment Investigated derivatives as gp120 entry antagonists with effective binding affinities compared to existing treatments .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:

CompoundStructural FeaturesBiological Activity
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone Furan ring instead of pyridineUsed as a probe in biochemical assays; less lipophilic
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine Amino group additionPotential lead for drug development targeting various diseases

Q & A

Q. What synthetic strategies are effective for preparing 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone?

A palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method. For analogous aryl-trifluoroethanones, Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C achieves coupling between brominated precursors and boronic acids. Substrate solubility often necessitates cosolvents (e.g., 10% 1,4-dioxane) and low concentrations (20 mM) to avoid hydration side reactions . Adjustments for pyridinyl substrates may include optimizing steric and electronic effects of the boronic acid partner.

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the ketone, facilitating nucleophilic additions or reductions. However, it also stabilizes hydrated forms (geminal diols) in aqueous conditions, which must be mitigated using anhydrous solvents or enzymatic systems that tolerate hydration . Computational studies suggest the CF₃ group enhances binding affinity in enzyme-inhibitor interactions by stabilizing transition states .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹⁹F NMR : To confirm hydration equilibria and monitor bioreduction enantioselectivity.
  • HPLC with chiral columns : For quantifying enantiomeric excess (e.g., >95% ee achieved with ADHs) .
  • X-ray crystallography : Resolves stereochemistry in crystalline intermediates, crucial for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can alcohol dehydrogenases (ADHs) be optimized for enantioselective reduction of this ketone?

Screening ADHs with Prelog (e.g., ADH-A, Ras-ADH) or anti-Prelog (evo-1.1.200) selectivity is critical. For sterically hindered substrates, lower enzyme loadings (e.g., 1–5 mg/mL), extended reaction times (20–50 h), and substrate concentrations ≤100 mM improve conversion. ADH-T achieves >99% conversion in 1 h for less hindered analogs, while evo-1.1.200 requires 50 h for ortho-substituted derivatives .

Q. What computational approaches elucidate this compound’s interaction with biological targets like acetylcholinesterase?

  • QM/MM simulations : Model the transition-state stabilization by the trifluoromethyl group during enzyme inhibition .
  • Molecular Dynamics (MD) : Predict binding modes and residence times, revealing slow-binding inhibition mechanisms (e.g., ΔG‡ values for dissociation) .
  • Docking studies : Guide mutagenesis to enhance inhibitor specificity by identifying key residues (e.g., Trp86 in acetylcholinesterase) .

Q. How do solvent systems and catalysts impact Suzuki-Miyaura cross-coupling efficiency for pyridinyl derivatives?

Polar aprotic solvents (e.g., 1,4-dioxane) enhance Pd catalyst activity, while aqueous phases stabilize boronic acids. For pyridinyl substrates, electron-deficient aryl bromides require higher temperatures (100°C) and ligand-free conditions to prevent catalyst poisoning. Post-coupling hydration can be minimized by rapid workup or enzymatic reduction in tandem reactions .

Q. What strategies resolve contradictions in enzymatic reduction kinetics across studies?

Discrepancies in ADH performance (e.g., conversion rates for ortho-substituted vs. para-substituted aryl ketones) arise from steric effects and substrate flexibility. Systematic screening under standardized conditions (pH 7.5, 30°C, NADPH cofactor) and molecular modeling of enzyme active sites (e.g., Rhodococcus ADH vs. evo-1.1.200) clarify structure-function relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.